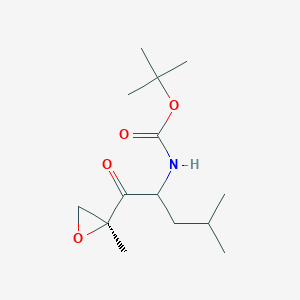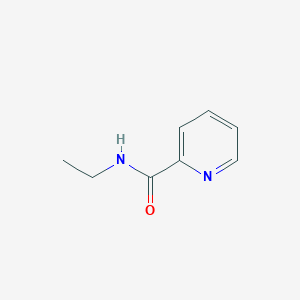
N-Ethylpicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethylpicolinamide is an organic compound with the molecular formula C8H10N2O It is a derivative of picolinamide, where an ethyl group is attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-Ethylpicolinamide can be synthesized through several methods. One common approach involves the reaction of picolinamide with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions. The general reaction scheme is as follows:
Picolinamide+Ethyl Iodide→this compound+Potassium Iodide
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: N-Ethylpicolinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-ethylpicolinic acid.
Reduction: Reduction reactions can convert it to N-ethylpicolinamine.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: N-Ethylpicolinic acid.
Reduction: N-Ethylpicolinamine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N-Ethylpicolinamide has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: It serves as a building block for the synthesis of bioactive molecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Ethylpicolinamide depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form complexes. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary based on the context of its use.
Comparación Con Compuestos Similares
Picolinamide: The parent compound without the ethyl group.
N-Methylpicolinamide: A similar compound with a methyl group instead of an ethyl group.
N-Propylpicolinamide: A derivative with a propyl group.
Uniqueness: N-Ethylpicolinamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and interactions
Propiedades
Fórmula molecular |
C8H10N2O |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
N-ethylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H10N2O/c1-2-9-8(11)7-5-3-4-6-10-7/h3-6H,2H2,1H3,(H,9,11) |
Clave InChI |
CYHDKNQVKVBPNY-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 2-[(4-fluorobenzyl)amino]malonate](/img/structure/B14112495.png)
![(3S)-3-Cyclopropyl-3-(3-{[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2'-fluoro-5'-methoxy-4-biphenylyl]methoxy}phenyl)propanoic acid](/img/structure/B14112501.png)
![N-(2-chloro-4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14112504.png)
![6-{2,4-dioxo-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}-N-phenylhexanamide](/img/structure/B14112506.png)
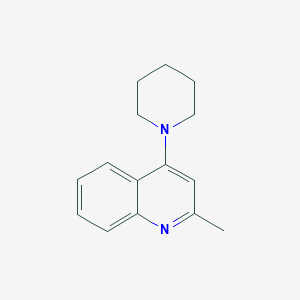
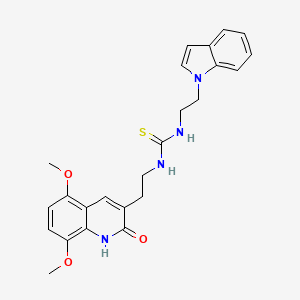
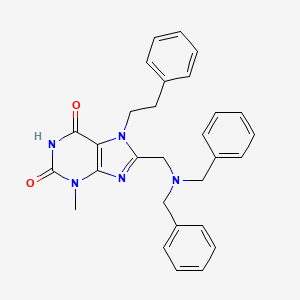
![Tert-butyl 1-(2-bromophenyl)-6-chloro-1,2,4,5-tetrahydro-7,8-dimethoxybenzo[d]azepine-3-carboxylate](/img/structure/B14112527.png)



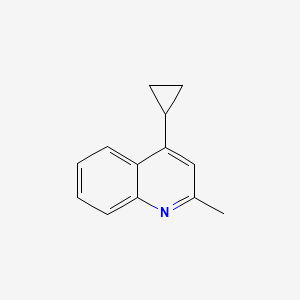
![N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-(furan-2-yl)-2-methoxyiminoacetamide](/img/structure/B14112558.png)
